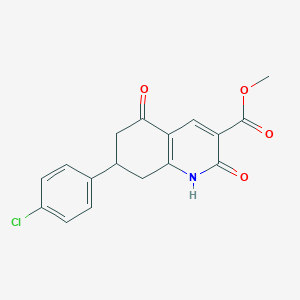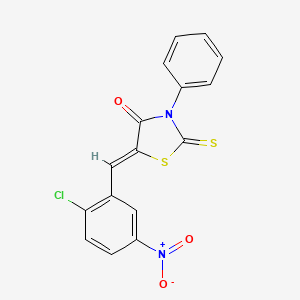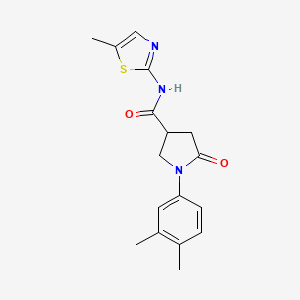![molecular formula C22H18ClFN4O3 B4614097 6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)
6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Übersicht
Beschreibung
The compound belongs to a class of molecules that feature a complex structure, incorporating elements such as a pyrazole ring, a pyran ring, and multiple substituents including chloro, fluoro, methoxy, and nitrile groups. These molecules are synthesized for their potential in various applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic building blocks like ethanone derivatives, malononitrile, and various reagents. A common method involves the Gewald synthesis technique, followed by reactions with pyrazole derivatives to yield novel Schiff bases with potential biological activity (Puthran et al., 2019). Another approach utilizes multi-component reactions (MCRs), which are appreciated for their efficiency in forming complex molecular scaffolds with high atom economy (Nikalje et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, revealing details about their crystalline form and intermolecular interactions. For instance, compounds with a pyrazolo[3,4-b]pyridine moiety have been studied to determine their crystal packing and hydrogen bonding patterns (Ganapathy et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming a wide range of derivatives with different functional groups. The reactivity is influenced by the presence of multiple reactive sites, including the amino, methoxy, and nitrile groups. Reactions often explored include the formation of Schiff bases, ring closure to form pyrazoles, and nucleophilic substitution reactions (El-ziaty et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental methods and have significant implications for their processing and application.
Chemical Properties Analysis
The chemical properties include reactivity towards various reagents, stability under different conditions, and the ability to form bonds with specific targets, which are central to their potential use in applications beyond pharmaceuticals. Investigations into their corrosion inhibition performance and interaction with metals have highlighted their versatility (Yadav et al., 2016).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyranopyrazole derivatives, including similar compounds, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds exhibit significant corrosion inhibition efficiency, which increases with the concentration of the inhibitor. Such compounds are classified as mixed-type inhibitors, suggesting their potential application in protecting metals from corrosion in industrial processes (Yadav et al., 2016).
Antimicrobial Activity
Research on the synthesis of novel Schiff bases using related compounds has demonstrated significant antimicrobial activity. These studies involved synthesizing derivatives and testing them against various microbial strains, with some compounds showing excellent antimicrobial properties. This suggests the potential use of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Anticancer Agents
The synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones from similar compounds has been explored for their antimicrobial and potential anticancer activities. These compounds have shown to possess potent activity, suggesting their application in the development of new anticancer drugs (El-ziaty et al., 2016).
Optical and Structural Properties
The structural and optical properties of derivatives have been studied, revealing their potential application in the field of materials science. These compounds can form nanocrystallites dispersed in an amorphous matrix upon thermal deposition, suggesting their use in developing new materials with specific optical properties (Zeyada et al., 2016).
Green Chemistry and Catalysis
The use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles represents an application in green chemistry. This method demonstrates an environmentally friendly approach to synthesizing such compounds, highlighting the potential for their synthesis in a more sustainable manner (Zolfigol et al., 2013).
Eigenschaften
IUPAC Name |
6-amino-4-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-11-19-20(15(9-25)21(26)31-22(19)28-27-11)12-3-6-18(29-2)13(7-12)10-30-14-4-5-17(24)16(23)8-14/h3-8,20H,10,26H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPADHLJVGYOOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4614050.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)



![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)

![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)
![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4614120.png)